1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated derivative of the pyrazoloquinoline family, characterized by a fused pyrazole-quinoline core. The compound features a 3,4-dimethylphenyl group at the 1-position, a phenyl group at the 3-position, and difluoro substituents at the 7- and 8-positions of the quinoline ring. Its molecular formula is C₂₅H₁₉F₂N₃, with a molecular weight of 415.44 g/mol (ID: C350-0670) .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3/c1-14-8-9-17(10-15(14)2)29-24-18-11-20(25)21(26)12-22(18)27-13-19(24)23(28-29)16-6-4-3-5-7-16/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQVQKRYATKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)F)F)C(=N2)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Another method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dimethylphenylhydrazine and 7,8-difluoro-3-phenylquinoline-2,4-dione under acidic conditions can yield the desired pyrazoloquinoline . This method may require elevated temperatures and longer reaction times to achieve high yields.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the quinoline ring or other reducible functional groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methyl groups results in carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may act as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent physiological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methoxy Groups : The target compound’s 7,8-difluoro substitution increases lipophilicity compared to C350-0683 (8-fluoro, 3-methoxyphenyl), which has a polar methoxy group (PSA = 30.25 Ų) . This difference may influence membrane permeability and bioavailability.
- Electron-Withdrawing Groups : The 8-trifluoromethyl group in ’s compound improves electron transport in OLEDs, whereas difluoro groups in the target compound may optimize π-stacking in biological systems .
Key Observations :
- The target compound’s 7,8-difluoro substitution is hypothesized to enhance anti-inflammatory activity by mimicking electron-deficient regions of iNOS inhibitors . However, direct biological data for this compound is lacking.
- Amino-substituted analogs (e.g., 3,4-diamino derivatives) show promise in oncology but face synthetic challenges due to instability .
- Trifluoromethyl derivatives () prioritize material science applications over pharmacology, highlighting substituent-dependent functional specialization .
Biological Activity
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer applications. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action and potential therapeutic uses.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[4,3-c]quinoline core with specific substitutions that enhance its biological properties. The presence of difluorine and dimethylphenyl groups contributes to its unique reactivity and interaction with biological targets.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical mediators in inflammatory responses .
Key Findings:
- Inhibition of NO Production: The compound showed an IC50 value comparable to established anti-inflammatory agents.
- Mechanism: Involves downregulation of iNOS and COX-2 expression.
Anticancer Activity
The pyrazolo[4,3-c]quinoline derivatives have also been explored for their anticancer potential. They are reported to induce apoptosis in various cancer cell lines through multiple pathways including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies:
- Cell Line Studies: In vitro studies on breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptotic markers.
- Mechanistic Insights: The compound was shown to activate p53 pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications at specific positions on the phenyl ring have been analyzed to optimize potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Para-substitution | Increased potency against iNOS |
| Ortho-substitution | Decreased cytotoxicity but lower activity |
| Electron-withdrawing groups | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
